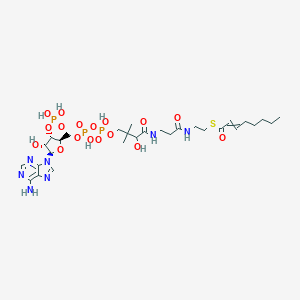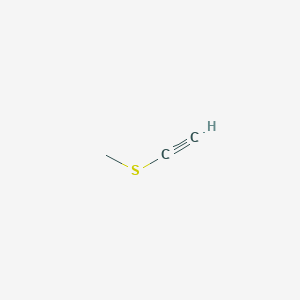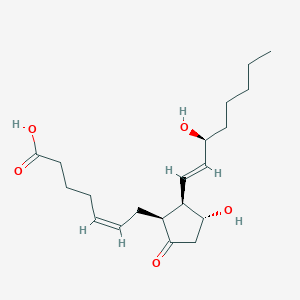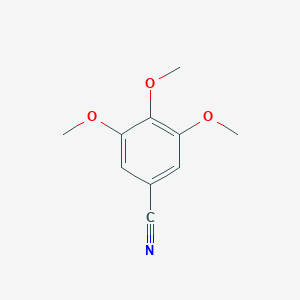
Sulfate de phényle de potassium
Vue d'ensemble
Description
Potassium phenyl sulfate is a chemical compound with the molecular formula C6H5KO4S. It is the potassium salt of phenyl sulfate, a metabolite derived from phenol. This compound is biosynthesized in the liver through the action of the enzyme sulfotransferase 1A1, which catalyzes the transfer of a sulfate group from phosphoadenosine phosphosulfate to phenol . Potassium phenyl sulfate is known for its role in inducing reactive oxygen species production and decreasing glutathione levels, making cells more vulnerable to oxidative stress .
Applications De Recherche Scientifique
Potassium phenyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular oxidative stress and its effects on glutathione levels.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Target of Action
Potassium phenyl sulfate is a salt of the gut metabolite phenol sulfate . It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . This enzyme is the primary target of potassium phenyl sulfate and plays a crucial role in its biosynthesis.
Mode of Action
The interaction of potassium phenyl sulfate with its target, sulfotransferase 1A1, results in the production of reactive oxygen species (ROS) and a decrease in glutathione levels . This interaction renders cells vulnerable to oxidative stress .
Biochemical Pathways
Potassium phenyl sulfate affects the biochemical pathway involving the conversion of phenol to phenol sulfate. This conversion is facilitated by the enzyme sulfotransferase 1A1 . The compound’s action on this pathway leads to the production of ROS and a decrease in glutathione levels , which can have downstream effects on cellular processes, particularly those related to oxidative stress.
Result of Action
The action of potassium phenyl sulfate leads to the production of ROS and a decrease in glutathione levels . This can render cells vulnerable to oxidative stress , potentially leading to cellular damage and dysfunction.
Analyse Biochimique
Biochemical Properties
Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .
Cellular Effects
Potassium phenyl sulfate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by potassium phenyl sulfate can affect the redox state of the cell and influence various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium phenyl sulfate can be synthesized through the reaction of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of potassium phenyl sulfate involves the continuous addition of phenol to a mixture of sulfuric acid and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain high-purity potassium phenyl sulfate.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium phenyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol and sulfate ions.
Reduction: It can be reduced to phenol and potassium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Phenol and sulfate ions.
Reduction: Phenol and potassium sulfate.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Potassium p-tolyl sulfate
- 4-Ethylphenol sodium sulfate
- Indoxyl sulfate potassium salt
- Phenyl-β-D-glucuronide
- Pyrocatechol sulfate
Comparison: Potassium phenyl sulfate is unique in its specific interaction with cellular redox systems and its role in inducing oxidative stress. While similar compounds like indoxyl sulfate and pyrocatechol sulfate also induce oxidative stress, potassium phenyl sulfate is particularly notable for its biosynthesis from phenol and its specific enzymatic pathways .
Propriétés
Numéro CAS |
1733-88-6 |
|---|---|
Formule moléculaire |
C6H6KO4S |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
potassium;phenyl sulfate |
InChI |
InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
Clé InChI |
CMBQMSLHHHGNNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
SMILES isomérique |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
1733-88-6 |
Pictogrammes |
Irritant |
Numéros CAS associés |
937-34-8 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?
A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), Potassium Phenyl Sulfate undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.
Q2: How does the protonation behavior of Potassium Phenyl Sulfate differ from Phenol itself?
A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, Potassium Phenyl Sulfate exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.
Q3: Can the sulfonation of Phenol be controlled to selectively produce Potassium Phenyl Sulfate?
A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce Potassium Phenyl Sulfate might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)



![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)






